molecular formula C12H22O2 B14717013 Dodecane-2,3-dione CAS No. 22089-81-2

Dodecane-2,3-dione

Cat. No.: B14717013
CAS No.: 22089-81-2
M. Wt: 198.30 g/mol
InChI Key: WZCNWCLFWMINNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecane-2,3-dione (C₁₂H₂₂O₂) is a diketone compound featuring two ketone groups at the 2nd and 3rd positions of a dodecane backbone. For this analysis, comparisons will focus on structurally or functionally related diketones and ketones discussed in the evidence.

Properties

CAS No.

22089-81-2

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

dodecane-2,3-dione

InChI

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-12(14)11(2)13/h3-10H2,1-2H3

InChI Key

WZCNWCLFWMINNF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecane-2,3-dione can be synthesized through several methods. One common approach involves the oxidation of dodecane using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the selective formation of the diketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes that enhance the efficiency and yield of the reaction. Catalysts such as platinum or palladium on carbon can be used to facilitate the oxidation process. Additionally, continuous flow reactors may be employed to optimize reaction conditions and scale up production.

Chemical Reactions Analysis

Types of Reactions

Dodecane-2,3-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the diketone into alcohols.

    Substitution: The diketone can participate in nucleophilic substitution reactions, where nucleophiles replace one of the ketone groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of catalysts.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids such as dodecanoic acid.

    Reduction: Alcohols such as dodecan-2-ol and dodecan-3-ol.

    Substitution: Various substituted dodecanes depending on the nucleophile used.

Scientific Research Applications

Dodecane-2,3-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying diketone chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of dodecane-2,3-dione involves its interaction with various molecular targets. The diketone groups can form hydrogen bonds and interact with enzymes and proteins, potentially inhibiting their activity. Additionally, the compound can undergo redox reactions, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs or functional groups with Dodecane-2,3-dione and are analyzed based on synthesis, reactivity, and biological activity:

Piperazine-2,3-dione Derivatives
  • Structure : Cyclic diketone fused with a piperazine ring.
  • Synthesis : Synthesized via reductive alkylation of ethylenediamine with carbonyl compounds, followed by reaction with diethyl oxalate .
  • Lipophilicity : Improved ClogP values (range: 2.1–4.8) compared to piperazine (ClogP = −1.1), enhancing membrane permeability .
  • Biological Activity : Demonstrated in vitro anthelmintic activity against Enterobius vermicularis and Fasciola hepatica, with growth inhibition rates exceeding piperazine hydrate (reference drug) .

Table 1: Key Properties of Piperazine-2,3-dione Derivatives

Property Value/Range Relevance to this compound
ClogP 2.1–4.8 Suggests potential for enhanced bioavailability in linear diketones.
Synthesis Complexity Two-step reaction Highlights feasible diketone derivatization strategies.
Biological Target Parasitic helminths Indicates possible antiparasitic applications for diketones.
Indolin-2,3-dione Derivatives
  • Structure : Aromatic diketone fused with an indole ring.
  • Receptor Affinity :
    • Low σ1 receptor affinity (Kᵢ > 844 nM) but high σ2 selectivity (Kᵢσ2 = 42 nM; Kᵢσ1/Kᵢσ2 > 72) .
    • The additional carbonyl group in indolin-2,3-dione enhances σ2 receptor selectivity compared to benzoxazolone analogs .
  • Reactivity : The diketone moiety likely participates in hydrogen bonding and π-π stacking, influencing receptor interactions.

Table 2: Receptor Binding Profiles of Indolin-2,3-dione vs. Benzoxazolone Derivatives

Compound Type σ1 Affinity (Kᵢ, nM) σ2 Affinity (Kᵢ, nM) Selectivity (σ2/σ1)
Indolin-2,3-dione >844 42 >72
Benzoxazolone 2.6–30 73–84 1.3–28
Dodecan-2-one
  • Structure: Monoketone with a 12-carbon chain (C₁₂H₂₄O).
  • Reactivity : Less reactive than diketones due to a single ketone group. Compatible with Grignard reactions or reductions to alcohols.
  • Applications : Used in fragrance synthesis and as a solvent .

Key Difference : Unlike this compound, dodecan-2-one lacks the dual reactivity of adjacent ketones, limiting its utility in complex organic transformations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.